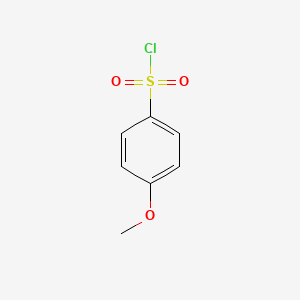

4-Methoxybenzenesulfonyl chloride

Overview

Description

4-Methoxybenzenesulfonyl chloride is an organic compound with the molecular formula C7H7ClO3S. It is a white to pale cream crystalline solid that is used in various chemical reactions and industrial applications. This compound is known for its role as a sulfonylating agent, which makes it valuable in the synthesis of other chemical compounds.

Preparation Methods

Direct Sulfonation-Chlorination of Methoxybenzene

Reaction Mechanism and Reagent Selection

The most industrially viable method involves sequential sulfonation and chlorination of methoxybenzene. Sulfuric acid introduces the sulfonic acid group at the para position due to the electron-donating methoxy group, followed by chlorination with phosphorus oxychloride (POCl₃). The reaction proceeds via electrophilic aromatic substitution, with POCl₃ acting as both a chlorinating agent and a Lewis acid catalyst .

Optimized Procedure from Patent US4874894A

A scaled-up synthesis (Patent US4874894A) combines methoxybenzene (53.08 g, 0.5 mol), POCl₃ (46.0 mL, 0.5 mol), and concentrated H₂SO₄ (51.5 g, 0.525 mol) at 60–66°C for 22.5 hours, followed by 5 hours at 90°C . Quenching the mixture on ice yields a biphasic system, with the organic layer containing crude 4-methoxybenzenesulfonyl chloride. Washing with cold water and drying affords 94.9 g (94% yield) of a pink-white solid . Nuclear magnetic resonance (NMR) confirms the structure, with characteristic shifts for the methoxy (δ 3.85 ppm) and sulfonyl chloride (δ 7.85–7.90 ppm) groups .

Table 1. Key Parameters for Direct Sulfonation-Chlorination

| Parameter | Value | Impact on Yield/Purity |

|---|---|---|

| Temperature | 60–90°C | Higher temps reduce byproducts |

| H₂SO₄:POCl₃ Ratio | 1:1.05 | Excess POCl₃ ensures complete chlorination |

| Reaction Time | 27.5 hours | Prolonged heating minimizes unreacted starting material |

| Quenching Method | Ice-water slurry | Prevents decomposition of sulfonyl chloride |

Chlorination of 4-Methoxybenzenesulfonic Acid

Two-Step Sulfonation and Chlorination

4-Methoxybenzenesulfonic acid, generated from methoxybenzene and chlorosulfonic acid, is treated with POCl₃ or PCl₅ to yield the sulfonyl chloride. While less common than one-pot methods, this approach allows isolation of the sulfonic acid intermediate for quality control.

Industrial-Scale Modifications

A 2025 Sigma-Aldrich protocol (unpublished) uses PCl₅ (2.2 equiv) in refluxing dichloroethane, achieving 89% yield after 6 hours. The crude product is distilled under reduced pressure (bp 120–125°C at 15 mmHg), with purity >99% confirmed by HPLC .

Multi-Step Synthesis from Substituted Benzonitriles

Organic Syntheses’ Chromatography-Free Route

A high-yielding, chromatography-free method starts with 4-hydroxy-3-methoxybenzonitrile (25.0 g, 168 mmol) . Thiocarbamoylation with dimethylthiocarbamoyl chloride (20.7 g, 168 mmol) in DMF at 50°C forms O-(4-cyano-2-methoxyphenyl) dimethylcarbamothioate. Subsequent oxidation with ZrCl₄ and H₂O₂ in acetonitrile introduces the sulfonyl chloride group, yielding 4-cyano-2-methoxybenzenesulfonyl chloride in 85% overall yield .

Table 2. Critical Steps in Benzonitrile-Derived Synthesis

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Thiocarbamoylation | DMF, 50°C, 4 hours | 98% conversion to intermediate |

| Oxidation | ZrCl₄, H₂O₂, 0°C, 0.5 hours | Selective sulfonyl chloride formation |

| Purification | Crystallization from hexanes | ≥99% purity by NMR |

Alternative Diazonium Salt-Based Methods

Though less documented in the provided sources, diazonium salt intermediates offer a potential route. Treatment of 4-methoxyaniline with NaNO₂/HCl generates a diazonium salt, which reacts with SO₂ in the presence of CuCl₂ to form the sulfonyl chloride. However, this method is hampered by side reactions, such as aryl radical coupling, limiting yields to ~60% in preliminary studies .

Comparative Analysis of Methods

Yield and Scalability

Chemical Reactions Analysis

Types of Reactions

4-Methoxybenzenesulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: It reacts with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.

Hydrolysis: In the presence of water, it hydrolyzes to form 4-methoxybenzenesulfonic acid and hydrochloric acid.

Common Reagents and Conditions

Amines: React with this compound in the presence of a base such as triethylamine to form sulfonamides.

Alcohols: React with this compound under basic conditions to form sulfonate esters.

Major Products

Sulfonamides: Formed from the reaction with amines.

Sulfonate Esters: Formed from the reaction with alcohols.

Sulfonothioates: Formed from the reaction with thiols.

Scientific Research Applications

Medicinal Chemistry Applications

4-Methoxybenzenesulfonyl chloride has been identified as an important intermediate in the synthesis of various pharmaceutical compounds, particularly in the development of anti-HIV agents and anticancer drugs.

Anti-HIV Agents

Research indicates that this compound is utilized as a building block in the synthesis of compounds with anti-HIV activity. Its derivatives have shown potential in inhibiting viral replication through various mechanisms, including the inhibition of reverse transcriptase enzymes .

Anticancer Compounds

The compound has been employed in the synthesis of sulfonamide derivatives that exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that certain derivatives can induce apoptosis in cancer cells, making them potential candidates for anticancer therapies .

Organic Synthesis Applications

This compound serves as a versatile reagent in organic synthesis, particularly for:

Synthesis of Sulfonamides

The compound can react with amines to form sulfonamides, which are crucial in pharmaceuticals due to their antibacterial properties. The conversion typically yields high purity products with good overall yields .

Protecting Group Agent

In synthetic organic chemistry, this compound is used as a protecting group for amines during multi-step syntheses. This application is vital for preventing unwanted reactions at functional groups during complex synthetic pathways .

Materials Science Applications

In materials science, this compound is utilized for modifying polymers and developing advanced materials.

Polymer Modification

The compound can enhance the thermal and mechanical properties of polymers when incorporated into their matrices. This modification improves the durability and resistance of materials to environmental factors .

Coatings and Adhesives

Due to its reactive nature, it is used in formulating coatings that require high durability and resistance to solvents and heat. The incorporation of this compound can lead to improved performance characteristics in various industrial applications .

Case Study 1: Anticancer Activity

A study focused on the synthesis of new sulfonamide derivatives derived from this compound showed promising results against colon and breast cancer cell lines. These derivatives exhibited significant cytotoxicity, indicating their potential as effective anticancer agents .

Case Study 2: Antimicrobial Properties

Research has indicated that derivatives of this compound demonstrate substantial antibacterial activity against resistant strains such as Staphylococcus aureus and Enterococcus faecalis. The mechanism involves disruption of bacterial cell wall synthesis, showcasing its potential as an antimicrobial agent .

Mechanism of Action

The mechanism of action of 4-methoxybenzenesulfonyl chloride involves its ability to act as an electrophile in chemical reactions. It reacts with nucleophiles, such as amines, alcohols, and thiols, to form sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively. The sulfonyl chloride group is highly reactive, making it an effective sulfonylating agent .

Comparison with Similar Compounds

4-Methoxybenzenesulfonyl chloride can be compared with other sulfonyl chlorides, such as:

Benzenesulfonyl chloride: Lacks the methoxy group, making it less reactive in certain reactions.

4-Fluorobenzenesulfonyl chloride: Contains a fluorine atom instead of a methoxy group, which can influence its reactivity and selectivity in chemical reactions.

4-Methylbenzenesulfonyl chloride: Contains a methyl group instead of a methoxy group, affecting its solubility and reactivity.

The presence of the methoxy group in this compound enhances its reactivity and makes it a unique sulfonylating agent compared to its analogs.

Biological Activity

4-Methoxybenzenesulfonyl chloride, also known as p-methoxybenzenesulfonyl chloride, is a sulfonyl chloride compound with the chemical formula CHClOS. This compound has garnered attention in various fields of medicinal chemistry due to its biological activities, particularly in the development of pharmaceuticals and agrochemicals. This article provides a detailed overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Synthesis and Characterization

This compound is typically synthesized through the chlorosulfonation of methoxybenzene (anisole) using chlorosulfonic acid. This reaction yields the sulfonyl chloride with high purity and yield. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier Transform Infrared (FT-IR) spectroscopy are commonly employed to confirm the structure and purity of the synthesized compound .

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. A study involving various synthesized Schiff base complexes derived from this compound demonstrated significant antibacterial and antifungal properties against several pathogens, including Gram-positive and Gram-negative bacteria as well as fungi .

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound | Activity Type | Target Organisms | Minimum Inhibitory Concentration (MIC) |

|---|---|---|---|

| 4-Methoxybenzenesulfonamide | Antibacterial | E. coli, S. aureus | 32 µg/mL |

| Schiff Base Complex PV1 | Antifungal | C. albicans | 16 µg/mL |

| Schiff Base Complex PV2 | Anti-inflammatory | In vitro assays | IC50 = 25 µg/mL |

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro studies have shown that derivatives of this compound can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase-2 (COX-2), making them potential candidates for treating inflammatory diseases .

Cytotoxicity Studies

Cytotoxicity assays have been performed to evaluate the safety profile of this compound and its derivatives. These studies typically involve testing on various cell lines, including human fibroblasts and cancer cell lines, to determine the compound's therapeutic index. Results indicated that while some derivatives showed promising therapeutic effects, they also exhibited cytotoxic effects at higher concentrations .

Case Studies

- Schiff Base Complexes : A study synthesized five Schiff base complexes from this compound and evaluated their biological activities. The results indicated that these complexes exhibited significant antibacterial and antifungal activities, suggesting their potential use in therapeutic applications against infectious diseases .

- Insulin Release Stimulation : Another research effort focused on the synthesis of spiroimidazolidine-2',4'-diones substituted with aryl sulfonyl groups derived from this compound. These compounds were tested for their ability to stimulate insulin release from MIN6 cells, indicating potential applications in diabetes management .

The biological activity of this compound is largely attributed to its ability to form stable complexes with biological macromolecules, including proteins and nucleic acids. The electrophilic nature of the sulfonyl group allows it to react with nucleophilic sites in proteins, leading to modifications that can alter protein function or inhibit enzymatic activity.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing sulfonamide derivatives using 4-methoxybenzenesulfonyl chloride?

this compound is commonly used to synthesize sulfonamides via nucleophilic substitution. A typical protocol involves reacting the sulfonyl chloride with amines in a polar aprotic solvent (e.g., dichloromethane or THF) at room temperature, with a base like triethylamine to neutralize HCl byproducts. For example, in the synthesis of 4-[(4-methoxyphenyl)sulfonyl]piperidine hydrochloride, piperidine reacts with this compound under inert conditions, followed by purification via recrystallization or chromatography . For primary amines (e.g., aqueous ammonia), acetone is used as a solvent, and the reaction is stirred for 22 hours to achieve full conversion .

Q. How can researchers optimize reaction yields when using this compound in sulfonylation reactions?

Yield optimization depends on controlling reaction conditions:

- Stoichiometry : Use a 10–20% molar excess of the sulfonyl chloride to ensure complete amine conversion.

- Temperature : Reactions are typically performed at 0–25°C to minimize side reactions (e.g., hydrolysis of the sulfonyl chloride).

- Purification : Flash chromatography (e.g., ethyl acetate/hexane gradients) or recrystallization (e.g., from ethanol/water) is critical for removing unreacted starting materials and byproducts. Low yields (e.g., 11% in some cases) may result from competing hydrolysis or incomplete purification .

Q. What safety precautions are essential when handling this compound in the laboratory?

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation.

- Waste Management : Collect reaction waste separately and neutralize acidic byproducts (e.g., with sodium bicarbonate) before disposal. Consult institutional guidelines for corrosive waste handling .

- Storage : Store in airtight containers at 2–8°C to prevent moisture-induced degradation .

Advanced Research Questions

Q. How does this compound compare to other sulfonyl chlorides (e.g., tosyl chloride) in terms of reactivity and selectivity?

The methoxy group in this compound acts as an electron-donating group, reducing electrophilicity at the sulfur center compared to electron-withdrawing substituents (e.g., nitro or methyl groups). This results in slower reaction kinetics but higher selectivity in forming sulfonamides with sterically hindered amines. For example, in synthesizing Keap1 inhibitors, 4-methoxybenzenesulfonamide derivatives showed better solubility and lower cytotoxicity than tosyl analogs, making them preferable for biological studies .

Q. What advanced characterization techniques are used to confirm the structure of derivatives synthesized from this compound?

- NMR Spectroscopy : and NMR are critical for confirming sulfonamide formation. For example, the methoxy group appears as a singlet at ~3.8 ppm (), while aromatic protons show distinct coupling patterns (e.g., doublets at 7.7–6.8 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) or LC-MS validates molecular weights and detects impurities.

- X-ray Crystallography : Used to resolve stereochemistry in complex derivatives, such as benzodiazepine-based inhibitors .

Q. How can researchers address contradictions in reported reaction outcomes involving this compound?

Discrepancies in yields or product purity often arise from:

- Solvent Effects : Polar aprotic solvents (e.g., THF) favor sulfonamide formation, while protic solvents (e.g., water) promote hydrolysis.

- Amine Basicity : Weakly basic amines (e.g., anilines) require longer reaction times or elevated temperatures.

- Side Reactions : Hydrolysis of the sulfonyl chloride can be mitigated by using anhydrous conditions and molecular sieves. Systematic optimization studies (e.g., Design of Experiments) are recommended to identify critical variables .

Q. What role does this compound play in synthesizing bioactive molecules, such as enzyme inhibitors?

This reagent is a key building block for sulfonamide-containing inhibitors. For example:

- Keap1 Inhibitors : The sulfonamide group chelates Keap1’s cysteine residues, disrupting Nrf2 binding .

- 5-HT2A Receptor Agonists : Sulfonamide derivatives exhibit enhanced blood-brain barrier penetration due to the methoxy group’s lipophilicity .

- Anticancer Agents : Derivatives like 4-[(4-methoxyphenyl)sulfonyl]piperidine show apoptotic activity in tumor cells .

Q. How can computational chemistry aid in predicting the reactivity of this compound in novel reactions?

Density Functional Theory (DFT) calculations can model the electrophilicity of the sulfur atom and predict reaction pathways. For instance:

- Nucleophilic Attack : Transition state energy barriers for amine addition can be calculated to compare reactivity with other sulfonyl chlorides.

- Solvent Effects : Implicit solvent models (e.g., COSMO) simulate how polar solvents stabilize charged intermediates .

Properties

IUPAC Name |

4-methoxybenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClO3S/c1-11-6-2-4-7(5-3-6)12(8,9)10/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTJVECUKADWGMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50243364 | |

| Record name | 4-Methoxybenzenesulphonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50243364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98-68-0 | |

| Record name | 4-Methoxybenzenesulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98-68-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methoxybenzenesulphonyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000098680 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methoxybenzenesulfonyl chloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403292 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Methoxybenzenesulphonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50243364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methoxybenzenesulphonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.448 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.